2-(4-Chlorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine
Overview
Description
2-(4-Chlorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with a chlorophenoxy group and two morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-chlorophenol and morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic substitution: The triazine ring can be further functionalized by nucleophilic substitution reactions.
Oxidation and reduction: The morpholinyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amino group.
Scientific Research Applications
2-(4-Chlorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It serves as a tool compound in studying the biological pathways and molecular targets it interacts with.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide
- 1-(4-chlorophenoxy)-2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propan-2-ol
Uniqueness
2-(4-Chlorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of both morpholinyl groups and the chlorophenoxy group allows for diverse interactions with biological targets and makes it a versatile compound in various applications.
Properties
IUPAC Name |
4-[4-(4-chlorophenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c18-13-1-3-14(4-2-13)26-17-20-15(22-5-9-24-10-6-22)19-16(21-17)23-7-11-25-12-8-23/h1-4H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKASVOIXYDWLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=C(C=C3)Cl)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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